molecular formula C12H16N2O2 B7514634 N-ethyl-2-[(4-methylphenyl)formamido]acetamide

N-ethyl-2-[(4-methylphenyl)formamido]acetamide

Cat. No.: B7514634
M. Wt: 220.27 g/mol
InChI Key: SRHDHDBIQFKOHB-UHFFFAOYSA-N
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Description

N-ethyl-2-[(4-methylphenyl)formamido]acetamide: is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, featuring an ethyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the formamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-[(4-methylphenyl)formamido]acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield, cost-effectiveness, and environmental friendliness. The use of conventional and easily available starting materials is preferred to reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-[(4-methylphenyl)formamido]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: N-ethyl-2-[(4-methylphenyl)formamido]acetamide is used as a reagent and intermediate in organic synthesis. It helps in the development of new synthetic pathways and innovative chemical processes .

Biology: In biological research, this compound is studied for its potential pharmacological properties. It serves as a building block for synthesizing molecules with specific biological activities .

Medicine: The compound is explored for its potential use in drug development. Its structure suggests it could be used to create drugs for treating neurological diseases, inflammation, and infections .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for diverse applications .

Mechanism of Action

The mechanism of action of N-ethyl-2-[(4-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound’s formamido group can form hydrogen bonds with biological molecules, influencing their activity. The ethyl and 4-methylphenyl groups contribute to the compound’s stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

Uniqueness: N-ethyl-2-[(4-methylphenyl)formamido]acetamide is unique due to its specific structural features, such as the 4-methylphenyl group and the formamido moiety.

Properties

IUPAC Name

N-[2-(ethylamino)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-13-11(15)8-14-12(16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHDHDBIQFKOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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